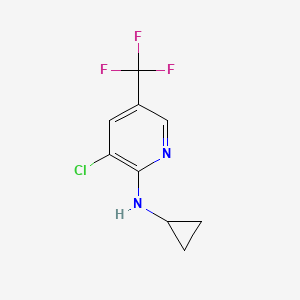

3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine

CAS No.: 1031619-96-1

Cat. No.: VC2783104

Molecular Formula: C9H8ClF3N2

Molecular Weight: 236.62 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1031619-96-1 |

|---|---|

| Molecular Formula | C9H8ClF3N2 |

| Molecular Weight | 236.62 g/mol |

| IUPAC Name | 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine |

| Standard InChI | InChI=1S/C9H8ClF3N2/c10-7-3-5(9(11,12)13)4-14-8(7)15-6-1-2-6/h3-4,6H,1-2H2,(H,14,15) |

| Standard InChI Key | TZSCHGJUVRRQMA-UHFFFAOYSA-N |

| SMILES | C1CC1NC2=C(C=C(C=N2)C(F)(F)F)Cl |

| Canonical SMILES | C1CC1NC2=C(C=C(C=N2)C(F)(F)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine belongs to the class of substituted pyridines containing three key functional groups attached to a pyridine ring:

-

A trifluoromethyl (CF₃) group at position 5

-

A chlorine atom at position 3

-

A cyclopropylamine group at position 2

This structure shares similarities with compounds like (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine, which has been documented in chemical databases . The pyridine core with various substituents makes it part of an important class of heterocyclic compounds frequently utilized in medicinal chemistry and agrochemical development.

Predicted Physicochemical Properties

Based on analysis of related structures such as the compounds found in the research literature, the following physicochemical properties can be predicted:

The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, while the chlorine substituent affects the electronic distribution within the pyridine ring. The cyclopropylamine group likely contributes to unique binding properties compared to primary amine analogs.

Synthesis Methodologies

Nucleophilic Aromatic Substitution

The most direct approach would likely involve nucleophilic aromatic substitution (SNAr) of a suitable precursor:

-

Starting with 2-chloro-3-chloro-5-(trifluoromethyl)pyridine

-

Reaction with cyclopropylamine under basic conditions

-

Purification by column chromatography using ethyl acetate/hexanes gradient

This methodology is supported by similar reactions described for pyridine derivatives in the literature, where nucleophilic substitution has been successfully employed .

From Primary Amine Precursors

An alternative route could involve:

-

Starting with (3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanamine

-

Conversion to an aldehyde intermediate

-

Reductive amination with cyclopropylamine

-

Alternative approach through 3-bromo-5-(trifluoromethyl)pyridin-2-amine as a precursor

Reaction Conditions and Considerations

Based on documented procedures for similar trifluoromethylpyridine derivatives, the following reaction parameters would likely be suitable:

When working with trifluoromethylpyridines, care must be taken regarding the stability of reagents at elevated temperatures, as decomposition has been observed in some cases with prolonged heating .

Spectroscopic Characterization

¹H NMR Spectroscopy

Expected characteristic signals for 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine would include:

-

Two aromatic protons from the pyridine ring: doublets at approximately δ 7.9-8.3 ppm and δ 7.4-7.8 ppm, which compare with the reported signals for similar pyridines in the range of δ 7.13-8.28 ppm

-

NH proton: broad singlet at approximately δ 4.5-5.5 ppm

-

Cyclopropyl CH: multiplet at approximately δ 2.5-3.0 ppm

-

Cyclopropyl CH₂: complex multiplets at approximately δ 0.5-1.0 ppm (four protons)

The coupling patterns would be influenced by the electron-withdrawing effects of both the CF₃ and chlorine substituents.

¹³C NMR Spectroscopy

The carbon spectrum would likely display:

-

Pyridine carbons: signals between δ 110-160 ppm

-

CF₃ carbon: quartet at approximately δ 120-125 ppm due to C-F coupling

-

Cyclopropyl CH: signal at approximately δ 25-30 ppm

-

Cyclopropyl CH₂: signals at approximately δ 5-10 ppm

Mass Spectrometry

The mass spectral profile would likely include:

-

Molecular ion peak at m/z 236 [M]⁺

-

Characteristic isotope pattern due to chlorine (M+2 peak at approximately 35% of the M peak intensity)

-

Fragment ions corresponding to the loss of the cyclopropyl group or CF₃ group

Similar trifluoromethylpyridine compounds have shown distinctive fragmentation patterns that could help in identification and structural confirmation .

Structure-Activity Relationship Analysis

Comparative Analysis with Related Compounds

The table below compares 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine with structurally related compounds documented in the literature:

Electronic and Steric Effects

The cyclopropylamine substituent in 3-chloro-N-cyclopropyl-5-(trifluoromethyl)pyridin-2-amine introduces several important differences compared to primary amine analogs:

-

Reduced basicity: Secondary amines are typically less basic than primary amines

-

Altered hydrogen bonding: The secondary amine provides one hydrogen bond donor versus two in primary amines

-

Conformational restriction: The cyclopropyl ring limits rotational freedom

-

Increased lipophilicity: The cyclopropyl group enhances hydrophobic character

These characteristics would likely confer distinct pharmacokinetic properties and target binding profiles compared to the analogs described in the literature .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume